N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]NICOTINAMIDE
Overview
Description
N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]NICOTINAMIDE is a complex organic compound that belongs to the class of nicotinamides. This compound is characterized by its unique structure, which includes a thienyl ring, a nicotinamide moiety, and a carbamoyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]NICOTINAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienyl Ring: The thienyl ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nicotinamide Moiety: The nicotinamide group is introduced via a coupling reaction, often using reagents such as nicotinic acid or its derivatives.
Addition of the Carbamoyl Group: The carbamoyl group is added through a reaction with isocyanates or carbamoyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]NICOTINAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thienyl ring, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]NICOTINAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]NICOTINAMIDE involves its interaction with specific molecular targets. It may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.
Modulating Receptors: Interacting with cellular receptors and altering their signaling pathways.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler compound with similar biological properties.
Thienylcarbamides: Compounds with a thienyl ring and carbamoyl group.
Dimethylphenyl Derivatives: Compounds with similar aromatic structures.
Uniqueness
N-[3-CARBAMOYL-4-(3,4-DIMETHYLPHENYL)-5-METHYL-2-THIENYL]NICOTINAMIDE is unique due to its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs. Its complex structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[3-carbamoyl-4-(3,4-dimethylphenyl)-5-methylthiophen-2-yl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-11-6-7-14(9-12(11)2)16-13(3)26-20(17(16)18(21)24)23-19(25)15-5-4-8-22-10-15/h4-10H,1-3H3,(H2,21,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQVSAYUXANHAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=C2C(=O)N)NC(=O)C3=CN=CC=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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